molecular formula C18H18O3 B11842693 3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione CAS No. 36417-21-7

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione

Katalognummer: B11842693
CAS-Nummer: 36417-21-7
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: WCAKCFMWFQIPBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene core substituted with a hydroxyl group and a cyclohexylideneethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the hydroxyl group and the cyclohexylideneethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The naphthalene core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and effects are essential for understanding its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexenone: Shares a similar cyclohexylidene structure but differs in its functional groups and reactivity.

    Naphthoquinone: Contains a naphthalene core with quinone functionality, offering different chemical properties.

Uniqueness

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

36417-21-7

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

3-(2-cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C18H18O3/c19-16-13-8-4-5-9-14(13)17(20)18(21)15(16)11-10-12-6-2-1-3-7-12/h4-5,8-10,19H,1-3,6-7,11H2

InChI-Schlüssel

WCAKCFMWFQIPBO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CCC2=C(C3=CC=CC=C3C(=O)C2=O)O)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.